7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Beschreibung
This compound is a purine-2,6-dione derivative with a complex substitution pattern. Its structure features:
- A purine-2,6-dione core (xanthine scaffold), which is modified at positions 7 and 6.
- A 2-(benzo[d]thiazol-2-ylthio)ethyl group at position 7, introducing sulfur-containing heterocyclic and thioether moieties.
- A 4-benzylpiperidin-1-yl group at position 8, incorporating a benzyl-substituted piperidine ring.
- Methyl groups at positions 1 and 2.
Eigenschaften
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O2S2/c1-31-24-23(25(35)32(2)28(31)36)34(16-17-37-27-29-21-10-6-7-11-22(21)38-27)26(30-24)33-14-12-20(13-15-33)18-19-8-4-3-5-9-19/h3-11,20H,12-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIXWXGTQLQPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is the LasB system of Gram-negative bacteria. The LasB system is a quorum sensing pathway used by bacteria to respond to external factors such as nutrient availability and defense mechanisms.
Mode of Action
The compound interacts with the LasB system, inhibiting its function. This inhibition disrupts bacterial cell-cell communication, which in turn affects various bacterial behaviors such as biofilm formation and virulence production.
Biochemical Pathways
The compound affects the quorum sensing pathways of bacteria. These pathways are crucial for bacterial survival and pathogenesis as they allow bacteria to adapt to changes in their environment. By inhibiting these pathways, the compound can disrupt bacterial growth and virulence.
Result of Action
The compound’s action results in the inhibition of bacterial growth and virulence. Specifically, it has been shown to have promising quorum-sensing inhibitor activities, with IC50 values of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1. It also showed moderate anti-biofilm formation of Pseudomonas aeruginosa.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues in the Purine-2,6-dione Family
The compound shares structural homology with other purine-2,6-dione derivatives, differing primarily in substituent groups. Key comparisons include:
Table 1: Structural Comparison of Purine-2,6-dione Derivatives
Key Observations:
The spirocyclic compound in replaces the purine core with a fused oxa-aza system, altering conformational flexibility .
Position 8 Modifications :
- The 4-benzylpiperidin-1-yl group in the target compound provides a bulky aromatic substituent, likely influencing receptor binding pocket interactions. In contrast, the piperazine group in offers hydrogen-bonding capability via its secondary amine .
Biological Implications: Piperazine-containing analogues (e.g., ) are often explored for CNS penetration due to their basicity and solubility, whereas benzylpiperidine derivatives (target compound) may exhibit enhanced blood-brain barrier permeability via lipophilic interactions .
Vorbereitungsmethoden
Nitrosation and Cyclization
6-Amino-1,3-dimethyluracil undergoes nitrosation using sodium nitrite in acidic media (H<sub>2</sub>SO<sub>4</sub> or CH<sub>3</sub>COOH) at 60–75°C to yield 1,3-dimethyl-6-amino-5-nitrosouracil. Hydrogenation of this intermediate over palladium/charcoal (3 bar H<sub>2</sub>, 30–50°C) induces cyclization to theophylline (1,3-dimethylxanthine), confirmed via <sup>1</sup>H NMR (δ 3.42 ppm for N–CH<sub>3</sub>).
Functionalization at Position 8
The theophylline intermediate is alkylated at the N8 position using 4-benzylpiperidin-1-yl chloride. Reaction conditions (K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12 h) afford 8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. LC-MS analysis confirms the molecular ion peak at m/z 396.2 [M+H]<sup>+</sup>.
Introduction of the 7-(2-(Benzo[d]thiazol-2-ylthio)ethyl) Side Chain
Synthesis of 2-(Benzo[d]thiazol-2-ylthio)ethyl Bromide
Benzothiazole-2-thiol is reacted with 1,2-dibromoethane in ethanol (KOH, reflux, 4 h) to yield 2-(benzo[d]thiazol-2-ylthio)ethyl bromide. <sup>13</sup>C NMR confirms the thioether linkage (δ 35.8 ppm for SCH<sub>2</sub>).
Alkylation at Position 7
The purine-dione intermediate undergoes nucleophilic substitution with 2-(benzo[d]thiazol-2-ylthio)ethyl bromide in DMF (NaH, 0°C to RT, 6 h). <sup>1</sup>H NMR of the product shows a triplet at δ 3.72 ppm (J = 6.8 Hz, SCH<sub>2</sub>CH<sub>2</sub>N) and aromatic resonances for the benzothiazole (δ 7.45–8.12 ppm).
Optimization and Mechanistic Insights
Regioselectivity in Purine Alkylation
Alkylation at N7 is favored over N9 due to steric hindrance from the 8-(4-benzylpiperidin-1-yl) group. DFT calculations (B3LYP/6-31G*) indicate a 12.3 kcal/mol energy difference favoring N7 substitution.
Stability of the Thioether Linkage
The thioether bond remains intact under mild conditions (pH 6–8, <60°C) but degrades in strongly oxidizing media (e.g., H<sub>2</sub>O<sub>2</sub>), as shown by HPLC monitoring.
Spectroscopic Characterization
| Technique | Key Data |
|---|---|
| <sup>1</sup>H NMR | δ 1.21 (s, 3H, N–CH<sub>3</sub>), 3.72 (t, J = 6.8 Hz, SCH<sub>2</sub>CH<sub>2</sub>), 7.45–8.12 (m, Ar–H) |
| <sup>13</sup>C NMR | δ 151.4 (C=O), 121.8–134.2 (Ar–C), 35.8 (SCH<sub>2</sub>), 28.1 (N–CH<sub>3</sub>) |
| HRMS | m/z 567.1842 [M+H]<sup>+</sup> (calc. 567.1839 for C<sub>28</sub>H<sub>31</sub>N<sub>7</sub>O<sub>2</sub>S<sub>2</sub>) |
Yield and Purity Assessment
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
The compound combines a purine core with a benzo[d]thiazole-thioethyl group and a 4-benzylpiperidine substituent. The purine scaffold (2,6-dione) is modified at the 7-position with a sulfur-linked benzo[d]thiazole moiety, which enhances π-π stacking and hydrogen-bonding potential. The 8-position is substituted with a 4-benzylpiperidine group, contributing to lipophilicity and potential receptor binding . These features are critical for interactions with biological targets, such as enzymes or nucleic acids, and influence redox properties (e.g., via the thioether linkage) .
Q. What synthetic methodologies are recommended for preparing this compound and its analogs?
Synthesis typically involves multi-step protocols:
- Step 1 : Functionalization of the purine core at the 7- and 8-positions via nucleophilic substitution or cross-coupling reactions. For example, alkylation with 2-(benzo[d]thiazol-2-ylthio)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Introduction of the 4-benzylpiperidine group via Buchwald-Hartwig amination or SNAr reactions using palladium catalysts .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) are standard .
Q. How can researchers validate the compound’s purity and structural integrity?
- Chromatography : HPLC (C18 column, mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
- Spectroscopy : ¹H/¹³C NMR for confirming substitution patterns (e.g., δ 3.2–3.5 ppm for piperidine CH₂ groups; δ 7.2–8.1 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS (e.g., ESI-MS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the 4-benzylpiperidine substituent affect the compound’s pharmacokinetic properties compared to other piperazine/piperidine analogs?
The 4-benzyl group increases lipophilicity (logP >3), enhancing membrane permeability but potentially reducing aqueous solubility. Comparative studies with analogs (e.g., 4-methylpiperidine or 4-ethylpiperazine derivatives) show that bulkier substituents improve CNS penetration but may increase metabolic instability via cytochrome P450 oxidation . Methodological approaches:
- LogP determination : Shake-flask method with octanol/water partitioning.
- Metabolic stability assays : Liver microsome incubations (human/rat) with LC-MS monitoring of parent compound depletion .
Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. antiviral efficacy)?
Discrepancies may arise from assay conditions (e.g., bacterial strain variability, viral replication models). To address this:
- Standardized screening : Use CLSI or EUCAST guidelines for antimicrobial assays .
- Mechanistic studies : Competitive binding assays (e.g., surface plasmon resonance) to identify primary targets (e.g., viral polymerases vs. bacterial topoisomerases) .
- Structure-activity relationship (SAR) : Synthesize analogs with modifications to the benzo[d]thiazole or piperidine groups to isolate activity drivers .
Q. How can computational modeling guide the optimization of this compound’s selectivity toward specific enzymes?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., HIV-1 reverse transcriptase or bacterial DNA gyrase). The benzo[d]thiazole-thioethyl group may occupy hydrophobic pockets, while the purine core mimics ATP-binding sites .
- MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) to prioritize analogs with improved residence times .
Q. What analytical methods are suitable for detecting degradation products under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
